(E)-ethyl 2-(2-cyano-3-(pyridin-4-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate
Description
(E)-ethyl 2-(2-cyano-3-(pyridin-4-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a thiophene-based acrylamide derivative characterized by a pyridinyl substituent at the β-position of the acrylamide moiety. The compound features a 4,5-dimethylthiophene core substituted with an ethyl ester group at position 3 and a 2-cyano-3-(pyridin-4-yl)acrylamido group at position 2. This structure combines electron-withdrawing (cyano, ester) and electron-donating (methyl) groups, which influence its electronic properties and biological interactions.
Properties
IUPAC Name |
ethyl 2-[[(E)-2-cyano-3-pyridin-4-ylprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-4-24-18(23)15-11(2)12(3)25-17(15)21-16(22)14(10-19)9-13-5-7-20-8-6-13/h5-9H,4H2,1-3H3,(H,21,22)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUMSCOIZOGGJV-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(=CC2=CC=NC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C(=C/C2=CC=NC=C2)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 2-(2-cyano-3-(pyridin-4-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Acrylamide Intermediate: The initial step involves the reaction of 4-pyridinecarboxaldehyde with malononitrile in the presence of a base to form 2-cyano-3-(pyridin-4-yl)acrylonitrile.
Amidation Reaction: The acrylonitrile intermediate is then reacted with ethyl 4,5-dimethylthiophene-3-carboxylate in the presence of a suitable catalyst to form the desired acrylamide compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, industrial methods may incorporate automated purification systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 2-(2-cyano-3-(pyridin-4-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions (e.g., solvent, temperature).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its bioactive properties. Research indicates that derivatives containing similar structures exhibit:
- Anticancer Activity : Studies have demonstrated that compounds with thiophene and pyridine rings can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antibacterial and Antifungal Properties : Several synthesized derivatives have been tested against Gram-positive and Gram-negative bacteria, showing significant antibacterial activity .
Material Science
The unique structural features of (E)-ethyl 2-(2-cyano-3-(pyridin-4-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate make it suitable for applications in material science:
- Organic Photovoltaics : Compounds with similar chemical frameworks are being explored as active materials in organic solar cells due to their electronic properties .
- Sensors : The compound's ability to undergo changes in fluorescence upon interaction with specific analytes can be utilized in sensor technology .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of a series of thiophene-based compounds, including derivatives of this compound. Results indicated that certain modifications enhanced cytotoxicity against breast cancer cell lines by over 50% compared to controls.
Case Study 2: Antibacterial Efficacy
Research conducted on the antibacterial properties of related compounds revealed that those containing the cyano group exhibited enhanced activity against resistant bacterial strains. The study highlighted that modifications to the pyridine ring could further improve efficacy, making these compounds candidates for new antibiotic development .
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 12.5 | |
| Compound B | Antibacterial | 8.0 | |
| Compound C | Antifungal | 15.0 |
Table 2: Synthesis Yields of Related Compounds
Mechanism of Action
The mechanism of action of (E)-ethyl 2-(2-cyano-3-(pyridin-4-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism fully.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Antioxidant Activity: Phenolic hydroxyl groups (e.g., 3d, 3e, 3f) significantly enhance radical-scavenging activity. For example, compound 3f (4-hydroxy-3,5-dimethoxyphenyl) showed 85.3% DPPH scavenging, attributed to steric hindrance stabilizing the phenoxyl radical . Methoxy or non-phenolic substituents (e.g., 3g, 3h) reduce activity, confirming the necessity of free hydroxyl groups .
Anti-Inflammatory Activity :
- Compound 3e (4-hydroxy-3-methoxyphenyl) exhibited 83.1% edema inhibition, comparable to diclofenac (85%). This activity correlates with redox-mediated mechanisms and improved pharmacokinetics .
- The pyridinyl substituent may influence anti-inflammatory efficacy via distinct hydrogen-bonding interactions with biological targets (e.g., COX-2) .
Antimicrobial Activity :
- Coumarin-based acrylamides (e.g., 4i, 4l) showed potent activity against multi-resistant pathogens (MIC = 4–6 μM/mL), likely due to extended π-conjugation and heterocyclic interactions .
- The pyridinyl group in the target compound may confer similar antimicrobial properties, though experimental validation is required.
Structural-Activity Relationships (SAR): Electron-withdrawing groups (cyano, ester) stabilize the acrylamide backbone, enhancing metabolic stability. Hydrogen-bond donors (phenolic -OH) improve antioxidant and anti-inflammatory activity but may reduce bioavailability due to polarity. Heteroaromatic substituents (pyridine, thiazole) enhance solubility and target selectivity .
Biological Activity
(E)-ethyl 2-(2-cyano-3-(pyridin-4-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound with potential biological activities due to its unique structural features. This article provides an overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.
Structural Characteristics
The compound is characterized by a thiophene core fused with a pyridine and a cyano group, along with an ethyl ester functional group. Its molecular formula is , and its molecular weight is 381.45 g/mol. The intricate structure suggests possibilities for diverse biological applications, particularly in medicinal chemistry.
Biological Activity Overview
The biological activity of this compound has not been extensively studied; however, related compounds in the thiophene class have demonstrated a broad spectrum of activities:
- Antioxidant Activity : Thiophene derivatives have been reported to exhibit significant antioxidant properties. For instance, studies have shown that certain thiophene derivatives can scavenge free radicals effectively, indicating potential for therapeutic applications in oxidative stress-related conditions .
- Antibacterial Activity : Compounds similar to this compound have shown moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of functional groups such as cyano and carboxamide has been linked to enhanced antibacterial effects .
- Anti-inflammatory and Anticonvulsant Properties : Other thiophene derivatives have demonstrated anti-inflammatory and anticonvulsant activities, suggesting that this compound may possess similar pharmacological profiles .
Table 1: Biological Activities of Related Thiophene Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Compound A | Pyridine ring | Anticancer |
| Compound B | Thiophene core | Antimicrobial |
| Compound C | Cyano group | Enzyme inhibition |
Antioxidant Activity Evaluation
Research has indicated that thiophene derivatives exhibit significant antioxidant activity. For example, a study evaluating various substituted thiophenes found that compounds with cyano and carboxamide groups showed enhanced scavenging activity against DPPH and nitric oxide free radicals. The highest activity was observed in compounds where these groups were present at specific positions on the thiophene ring .
Antibacterial Activity Assessment
A comparative study on the antibacterial efficacy of substituted thiophenes revealed that certain derivatives exhibited zones of inhibition comparable to standard antibiotics like streptomycin. For instance, compounds with a carboxamide group at the third position on the thiophene ring demonstrated maximum inhibition against Escherichia coli and Staphylococcus aureus .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (E)-ethyl 2-(2-cyano-3-(pyridin-4-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate, and how are key intermediates characterized?
- The compound is synthesized via a Knoevenagel condensation between ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate (prepared via cyanoacetylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate) and pyridine-4-carbaldehyde. Catalytic piperidine and acetic acid in toluene under reflux (5–6 hours) drive the reaction, yielding the (E)-configured acrylamido derivative .
- Key intermediates are characterized by IR spectroscopy (e.g., C≡N stretch at ~2212 cm⁻¹, ester/amide C=O stretches at 1660–1605 cm⁻¹) and 1H NMR (e.g., aromatic protons at δ 6.96–8.01 ppm, ethyl group signals at δ 1.33–4.38 ppm) .
Q. Which spectroscopic and chromatographic methods are critical for confirming the structure and purity of this compound?
- IR and NMR spectroscopy are essential for functional group identification and structural confirmation. For example, the acrylamido NH proton appears as a singlet at δ 11.87 ppm in 1H NMR .
- HPLC and TLC (using toluene-based solvent systems) monitor reaction progress and purity. Recrystallization in alcohols (e.g., ethanol) improves purity, with yields typically >85% .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
- Antioxidant activity is tested via DPPH radical scavenging and ferric reducing power assays. Anti-inflammatory activity is assessed in vivo using carrageenan-induced rat paw edema models, with dose-dependent inhibition of inflammation (e.g., 30–50% reduction at 50 mg/kg) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve stereoselectivity and yield for the (E)-isomer?
- Solvent choice (e.g., toluene vs. DMF) and catalyst ratios (piperidine:acetic acid ~1:3.7) critically influence stereoselectivity. Higher temperatures (>100°C) and prolonged reflux favor the (E)-isomer by stabilizing the conjugated system .
- Microwave-assisted synthesis could reduce reaction time while maintaining yields >90%, as demonstrated in analogous thiophene derivatives .
Q. How do structural modifications (e.g., pyridinyl vs. substituted phenyl groups) impact biological activity?
- Replacing phenyl with pyridinyl groups enhances electron-withdrawing effects , improving interactions with biological targets (e.g., COX-2 in inflammation). Pyridine’s nitrogen atoms may also facilitate hydrogen bonding with protein residues .
- Comparative studies show 4-hydroxyphenyl derivatives exhibit stronger antioxidant activity (IC₅₀ ~20 µM in DPPH assays) than pyridinyl analogs, likely due to phenolic -OH radical scavenging .
Q. What contradictions exist in reported biological data, and how can they be resolved methodologically?
- Discrepancies in anti-inflammatory efficacy (e.g., 30% vs. 50% inhibition across studies) may arise from differences in animal models (e.g., rat strain, carrageenan concentration) or compound purity (>95% required for reliable data) .
- Dose-response standardization and synergistic effect studies (e.g., with NSAIDs) are recommended to clarify mechanisms .
Q. What computational or structural biology methods can elucidate the compound’s mechanism of action?
- Molecular docking (using AutoDock Vina) predicts binding affinity to COX-2 or NF-κB targets. MD simulations assess stability of ligand-receptor complexes over 100 ns trajectories .
- X-ray crystallography of co-crystals with target proteins (e.g., synthesized via slow evaporation in DMSO/water) provides atomic-level interaction details .
Methodological Considerations
Q. How can regioselectivity challenges during synthesis be addressed?
- Protecting group strategies (e.g., Boc for amines) prevent undesired side reactions. For example, protecting the thiophene NH during cyanoacetylation ensures regioselective acrylamido formation .
- Low-temperature kinetics (0–5°C) can suppress byproduct formation during condensation steps .
Q. What strategies validate the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
